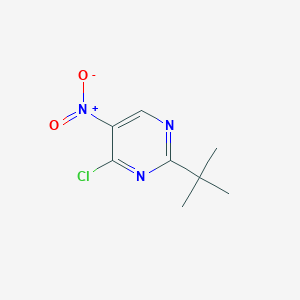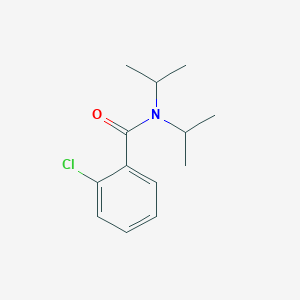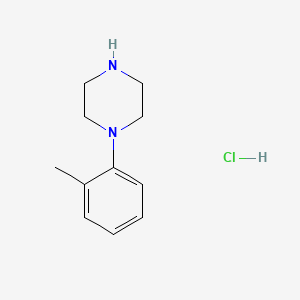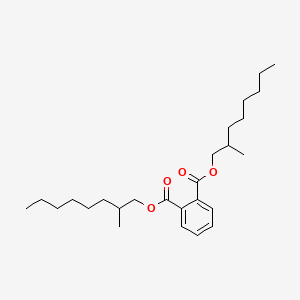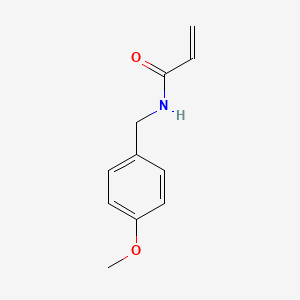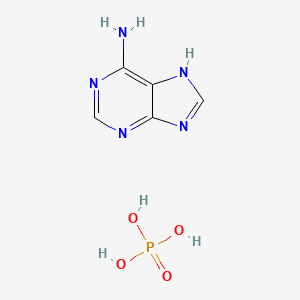
Adenine phosphate
Overview
Description
Adenine phosphate is a nucleotide that plays a crucial role in various biological processes. It consists of the nitrogenous base adenine, a ribose sugar, and one or more phosphate groups. This compound is fundamental in cellular energy transfer, signal transduction, and as a building block of nucleic acids.
Mechanism of Action
Target of Action
Adenine phosphate primarily targets a number of immune functions . It plays a significant role in reversing malnutrition and starvation-induced immunosuppression, enhancing T-cell maturation and function, improving natural killer cell activity, and helping resistance to infectious agents such as Staphylococcus aureus and Candida albicans . It also modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Mode of Action
Adenine forms adenosine, a nucleoside, when attached to ribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . This energy transfer is crucial for various cellular activities, including the enhancement of immune functions .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a key component of ATP, which is central to energy metabolism . ATP is generated during exergonic reactions and used to drive endergonic reactions . The process of ATP production involves glycolysis, the Krebs cycle (also called the citric acid cycle), and the electron transport chain .
Result of Action
The action of this compound results in a number of effects at the molecular and cellular level. It plays a crucial role in energy metabolism, driving many cellular metabolic processes . It also affects a number of immune functions, enhancing T-cell maturation and function, improving natural killer cell activity, and helping resistance to certain infectious agents .
Action Environment
The action of this compound is influenced by environmental factors. For instance, ATP, a molecule closely related to this compound, is very sensitive to environmental factors and phosphatases . This suggests that the action, efficacy, and stability of this compound may also be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenine phosphate can be synthesized through several methods. One common approach involves the phosphorylation of adenine nucleosides. For example, adenosine can be phosphorylated using phosphoric acid or its derivatives under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through fermentation processes involving microorganisms. These microorganisms are genetically engineered to overproduce adenine nucleotides, which are then extracted and purified. The fermentation process is optimized to maximize yield and purity, often involving specific growth media and controlled environmental conditions.
Chemical Reactions Analysis
Types of Reactions
Adenine phosphate undergoes various chemical reactions, including:
Hydrolysis: The phosphate groups can be hydrolyzed, releasing energy.
Phosphorylation: this compound can be phosphorylated to form higher-energy compounds.
Oxidation-Reduction: It participates in redox reactions, particularly in cellular respiration and photosynthesis.
Common Reagents and Conditions
Hydrolysis: Water and specific enzymes such as ATPases.
Phosphorylation: Phosphoric acid derivatives and kinases.
Oxidation-Reduction: Involves electron carriers like nicotinamide adenine dinucleotide phosphate.
Major Products
Hydrolysis: Produces adenosine diphosphate and inorganic phosphate.
Phosphorylation: Forms higher-energy compounds like adenosine triphosphate.
Oxidation-Reduction: Produces reduced or oxidized forms of electron carriers.
Scientific Research Applications
Adenine phosphate is extensively used in scientific research due to its pivotal role in cellular processes. Some applications include:
Biochemistry: Studying energy transfer and metabolic pathways.
Molecular Biology: Investigating DNA and RNA synthesis.
Medicine: Exploring its role in cellular signaling and potential therapeutic applications.
Industry: Used in the production of energy drinks and supplements due to its role in energy metabolism.
Comparison with Similar Compounds
Adenine phosphate is often compared with other nucleotides such as guanine phosphate and cytosine phosphate. While all these compounds play roles in cellular processes, this compound is unique in its central role in energy transfer and signal transduction. Similar compounds include:
Guanine phosphate: Involved in protein synthesis and signal transduction.
Cytosine phosphate: Plays a role in DNA and RNA synthesis.
This compound’s uniqueness lies in its versatility and central role in cellular metabolism, making it indispensable in both basic and applied sciences.
Properties
IUPAC Name |
phosphoric acid;7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.H3O4P/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHNOBQMQBSRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200206 | |
| Record name | Adenine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52175-10-7, 70700-30-0 | |
| Record name | 1H-Purin-6-amine, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52175-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052175107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070700300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adenine phosphate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUT8S5GS8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


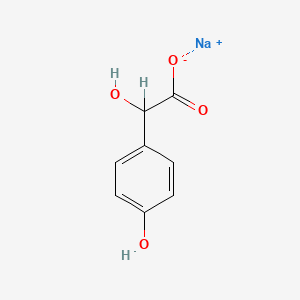
![Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B3428841.png)
